molecular formula C10H10O B083506 1-(4-Vinylphenyl)ethanone CAS No. 10537-63-0

1-(4-Vinylphenyl)ethanone

Cat. No. B083506
CAS RN: 10537-63-0
M. Wt: 146.19 g/mol
InChI Key: HDXVSRDSYNPSAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Vinylphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, can involve reactions like the nickel-modified Ullmann reaction. These procedures may yield unexpected by-products, showcasing the complexity of synthesizing specific aromatic ketones (Manzano, Baggio, & Cukiernik, 2015). Another synthesis route involves the reductive acetylation of oximes mediated by iron(II) acetate, demonstrating the versatility of synthetic methods for generating vinyl phenyl ketones (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone has been elucidated through crystallographic analysis, revealing details about bond lengths, angles, and supramolecular architecture. Such analyses are crucial for understanding the reactivity and physical properties of these compounds (Manzano et al., 2015).

Chemical Reactions and Properties

1-(4-Vinylphenyl)ethanone and its derivatives participate in various chemical reactions, including palladium-catalyzed conjugate additions and acid-catalyzed polymerizations. These reactions are essential for modifying the compound's chemical structure for specific applications, such as the synthesis of organosoluble poly(phenylene vinylene) (Song et al., 2011; Tipirneni et al., 2018).

Physical Properties Analysis

The physical properties of 1-(4-Vinylphenyl)ethanone derivatives, including their crystal structures and thermal behaviors, have been studied to understand their stability, phase transitions, and potential applications in materials science. These studies involve differential scanning calorimetry, Raman spectroscopy, and X-ray diffraction to assess the polymorphism and phase behavior of these compounds (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(4-Vinylphenyl)ethanone derivatives, such as reactivity, electrophilicity, and potential as precursors for further chemical transformations, are influenced by their molecular structure. Studies focusing on the electronic structure, including HOMO-LUMO analysis and molecular docking studies, provide insights into the reactivity and potential applications of these compounds in various fields (Mary et al., 2015).

Scientific Research Applications

  • Synthesis of N-Acetyl Enamides : 1-(4-Bromophenyl)ethanone, a related compound to 1-(4-Vinylphenyl)ethanone, is used in the synthesis of N-acetyl enamides through reductive acetylation of oximes mediated with Iron(II) acetate (Tang et al., 2014).

  • Phase Equilibrium Studies : The ternary phase equilibrium of 1-(4-Nitrophenyl)ethanone in solvents like methanol or n-propanol has been determined, which is crucial for understanding its solubility and separation processes (Li et al., 2019).

  • Mechanochemistry in Pharmaceutical Detoxification : Mechanochemistry has been applied to the detoxification of expired pharmaceuticals containing compounds like 1-(4-Isobutylphenyl)ethanone (Andini et al., 2012).

  • Photophysical Characterization : The photophysical properties of compounds synthesized using 1-(4-Vinylphenyl)ethanone have been studied, highlighting its potential in materials science (Pye et al., 2010).

  • Oxidative Cyclizations in Organic Synthesis : 1-(4-Nitrophenyl)ethanone has been used in microwave-assisted manganese(III) acetate-based oxidative cyclizations, demonstrating its utility in organic synthesis (Curti et al., 2009).

  • Development of New Styrenic Polymers : A study on the synthesis, characterization, and biological activity of new styrenic polymers using derivatives of 1-(4-Vinylphenyl)ethanone demonstrates its applications in polymer science (Erol et al., 2013).

  • Photoremovable Protecting Groups : 1-(2-Hydroxyalkyl)phenyl)ethanone, a derivative, has been used as a photoremovable protecting group for carboxylic acids in synthetic chemistry (Atemnkeng et al., 2003).

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques using 1-(4-Vinylphenyl)ethanone derivatives have been explored for promoting eco-friendly chemical reactions (Soares et al., 2015).

  • Enantioselective Reduction of Ketones : The compound has been used in studies of asymmetric reduction of ketones, which is significant in the field of chiral synthesis (Thvedt et al., 2011).

  • Photocatalytic Oxidative Arylation : 1-(4-Vinylphenyl)ethanone is involved in photocatalytic oxidative arylation processes under aerobic conditions, highlighting its role in advanced organic reactions (Bu et al., 2015).

Safety And Hazards

The safety data sheet for “1-(4-Vinylphenyl)ethanone” indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is also advised to avoid breathing in the mist or vapors and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-ethenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXVSRDSYNPSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26836-91-9
Record name Ethanone, 1-(4-ethenylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26836-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20447953
Record name p-methylcarbonylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Vinylphenyl)ethanone

CAS RN

10537-63-0
Record name p-methylcarbonylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4-iodoacetophenone (1.0 g, 4.1 mmol), Pd2(dba)3 (186 mg, 0.2 mmol), P(2-furyl)3 (94 mg, 0.4 mmol), and CuI (77 mg, 0.4 mmol) in 20 mL of anhydrous DMF under N2 atmosphere was added vinyltributyltin (1.43 mL, 4.9 mmol) via syringe. An exothermic reaction was observed. After stirred for over night at r.t., the reaction mixture was poured into EtOAc (20 mL), washed with sat. aq. CsF solution, and brine. The organic layer was dried over Na2SO4, evaporated. The titled compound (610 mg, 100%) was isolated after silica gel MPLC eluting with 0–15% EtOAC in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
Quantity
77 mg
Type
catalyst
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A 1-liter flask was charged with 500 ml of tetrahydrofuran as a solvent and 0.01 mol of sec-butyl lithium as an initiator. To the solution at −78° C. was added 30 g of p-tert-butoxystyrene. With stirring, polymerization reaction was effected for 30 minutes. The reaction solution turned red. For producing a branched polymer, 0.005 mol of p-methylcarbonylstyrene was added to the reaction solution whereupon reaction was effected for 5 minutes. Further 15 g of p-tert-butoxystyrene was added. With stirring, polymerization reaction was effected for 30 minutes. Polymerization was stopped by adding 0.1 mol of methanol to the reaction solution.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
B Gautam, MR Huang, CC Lin, CC Chang… - Polymer Degradation and …, 2023 - Elsevier
Styrofoam is generated mainly from polystyrene (PS) and has been used worldwide because of its low manufacturing cost and excellent physical properties such as lightweight, water …
Number of citations: 1 www.sciencedirect.com
B Yeniad, H Naik, CE Koning… - … Chemistry and Physics, 2013 - Wiley Online Library
Block copolymers comprising blocks with pendant hydroxy groups of opposite chirality are synthesized by RAFT polymerization of (R)‐ and (S)‐1‐(4‐vinylphenyl)ethanol (1R and 1S) as …
Number of citations: 4 onlinelibrary.wiley.com
GA Molander, AR Brown - The Journal of organic chemistry, 2006 - ACS Publications
We have previously reported that the palladium-catalyzed cross-coupling reaction of potassium vinyltrifluoroborate with aryl electrophiles proceeds with good yields. Herein, we …
Number of citations: 203 pubs.acs.org
B Yeniad, NO Köklükaya, H Naik… - Journal of Polymer …, 2013 - Wiley Online Library
Homo and copolymers were synthesized from enantionpure (R)‐ and (S)‐1‐(4‐vinylphenyl)ethanol by reversible addition‐fragmentation chain transfer polymerization. The …
Number of citations: 4 onlinelibrary.wiley.com
S Körsten, GJ Mohr - Chemistry–A European Journal, 2011 - Wiley Online Library
In this work, three new tripodal triphenylamine dyes are presented that are capable of reversibly binding amines and diamines to form hemiaminals through a covalent bond. The dyes …
B Yeniad - 2013 - research.tue.nl
Smart materials, which respond to external stimuli, are well known for a long time. Typically these materials undergo an (ir) reversible property change upon exposure to an external …
Number of citations: 2 research.tue.nl
M Renom‐Carrasco, P Gajewski… - Advanced Synthesis …, 2016 - Wiley Online Library
Herein, we report the successful transformation of a 1 st generation Grubbs metathesis catalyst into an asymmetric transfer hydrogenation (ATH) catalyst. Upon addition of a chiral amine …
Number of citations: 8 onlinelibrary.wiley.com
G Shen, H Liu, J Chen, Z He, Y Zhou, L Wang… - Organic & …, 2021 - pubs.rsc.org
The zinc salt-catalyzed reduction of α-aryl imino esters, diketones and phenylacetylenes with water as hydrogen source and zinc as reductant was successfully conducted. The …
Number of citations: 8 pubs.rsc.org
L Veth, HA Grab, S Martínez, C Antheaume, P Dydio - Chem Catalysis, 2022 - cell.com
Transfer C–H borylation of alkenes bears the potential to unlock a range of attractive transformations for modular synthesis and late-stage derivatization of complex molecules. However, …
Number of citations: 5 www.cell.com
T Yamada, H Yamamoto, K Kawai, K Park, N Aono… - Catalysts, 2022 - mdpi.com
Silicon carbide (SiC)-supported palladium (Pd) catalysts [3% Pd/SiC and a 3% Pd-diethylenetriamine (DETA)/SiC complex] for chemoselective hydrogenation under batch- and …
Number of citations: 1 www.mdpi.com

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